molecular formula C14H9BrClN B12922100 4-(Bromomethyl)-9-chloroacridine CAS No. 15971-23-0

4-(Bromomethyl)-9-chloroacridine

Cat. No.: B12922100
CAS No.: 15971-23-0
M. Wt: 306.58 g/mol
InChI Key: OLOLSQNSZAVZFW-UHFFFAOYSA-N
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Description

4-(Bromomethyl)-9-chloroacridine is an organic compound that belongs to the acridine family. Acridines are known for their aromatic structure and are widely studied for their potential applications in various fields, including medicinal chemistry and materials science. The presence of both bromomethyl and chloro substituents on the acridine ring makes this compound particularly interesting for synthetic chemists.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Bromomethyl)-9-chloroacridine typically involves the bromination of 9-chloroacridine. One common method is the reaction of 9-chloroacridine with N-bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide. The reaction is usually carried out in an inert solvent such as carbon tetrachloride or chloroform at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound may involve similar bromination reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the purification process may involve recrystallization or chromatographic techniques to ensure the removal of any impurities .

Chemical Reactions Analysis

Types of Reactions

4-(Bromomethyl)-9-chloroacridine undergoes several types of chemical reactions, including:

    Nucleophilic Substitution: The bromomethyl group can be substituted by various nucleophiles, such as amines or thiols, leading to the formation of new derivatives.

    Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can convert the bromomethyl group to a methyl group.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and various amines. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at moderate temperatures.

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are used under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) can be employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an aminomethyl derivative, while oxidation with potassium permanganate can produce a carboxylic acid derivative .

Scientific Research Applications

4-(Bromomethyl)-9-chloroacridine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(Bromomethyl)-9-chloroacridine involves its interaction with biological macromolecules. As an intercalating agent, it can insert itself between the base pairs of DNA, disrupting the normal function of the DNA and inhibiting replication and transcription processes. This property is particularly useful in anticancer research, where the compound can induce apoptosis in cancer cells by interfering with their genetic material .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(Bromomethyl)-9-chloroacridine is unique due to its dual functional groups (bromomethyl and chloro) on the acridine ring, which provide versatile reactivity and make it a valuable intermediate for the synthesis of a wide range of derivatives. Its ability to intercalate with DNA also sets it apart from other similar compounds, making it a promising candidate for anticancer research .

Properties

CAS No.

15971-23-0

Molecular Formula

C14H9BrClN

Molecular Weight

306.58 g/mol

IUPAC Name

4-(bromomethyl)-9-chloroacridine

InChI

InChI=1S/C14H9BrClN/c15-8-9-4-3-6-11-13(16)10-5-1-2-7-12(10)17-14(9)11/h1-7H,8H2

InChI Key

OLOLSQNSZAVZFW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=C3C=CC=C(C3=N2)CBr)Cl

Origin of Product

United States

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